

# Application Notes and Protocols for the Spectroscopic Analysis of Paraherquamide

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## Compound of Interest

Compound Name: **Paraherquamide**

Cat. No.: **B022789**

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## Introduction

**Paraherquamide A** is a complex indole alkaloid produced by various *Penicillium* species. It belongs to the spiro-oxindole class of natural products and has garnered significant interest due to its potent anthelmintic properties. The intricate polycyclic structure of **Paraherquamide** necessitates a comprehensive analytical approach for its unambiguous identification and characterization. This document provides detailed application notes and protocols for the spectroscopic analysis of **Paraherquamide** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two indispensable techniques in the structural elucidation of novel chemical entities.

**Paraherquamide**'s mode of action is believed to involve the antagonism of nicotinic acetylcholine receptors (nAChRs), leading to the paralysis of nematodes.<sup>[1][2][3]</sup> Understanding the precise structural features responsible for this activity is crucial for the development of new anthelmintic drugs.

## Spectroscopic Data of Paraherquamide A

The structural elucidation of **Paraherquamide A** (Molecular Formula:  $C_{28}H_{35}N_3O_5$ , Exact Mass: 493.2577) relies on the careful interpretation of its  $^1H$  and  $^{13}C$  NMR spectra, along with high-resolution mass spectrometry (HRMS) data.

## Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for the key structural motifs within **Paraherquamide A**. These values are based on the known chemical shift ranges for similar functional groups in related oxindole alkaloids and serve as a guide for spectral interpretation.

Table 1: Representative  $^1\text{H}$  NMR Data for **Paraherquamide A**

Functional Group	Chemical Shift ( $\delta$ ) ppm Range	Multiplicity
Aromatic Protons (indole ring)	6.5 - 7.5	d, t, dd
Olefinic Proton	5.0 - 6.0	m
Protons adjacent to Oxygen (O-CH)	3.5 - 4.5	m
Protons adjacent to Nitrogen (N-CH)	2.5 - 4.0	m
Aliphatic Protons (CH, CH <sub>2</sub> , CH <sub>3</sub> )	0.8 - 2.5	s, d, t, q, m
N-H Proton (indole)	8.0 - 9.0	br s
O-H Proton	Variable	br s

Table 2: Representative  $^{13}\text{C}$  NMR Data for **Paraherquamide A**

Carbon Type	Chemical Shift ( $\delta$ ) ppm Range
Carbonyl (C=O)	170 - 185
Aromatic Carbons (indole ring)	110 - 140
Olefinic Carbons	120 - 140
Spiro Carbon	60 - 75
Carbons adjacent to Oxygen (C-O)	60 - 80
Carbons adjacent to Nitrogen (C-N)	40 - 60
Aliphatic Carbons (CH, CH <sub>2</sub> , CH <sub>3</sub> )	10 - 50

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a powerful tool for determining the elemental composition of **Paraherquamide** and for studying its fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry Data for **Paraherquamide A**

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	494.2655	Consistent with high-resolution measurement
[M+Na] <sup>+</sup>	516.2475	Consistent with high-resolution measurement

### Expected Fragmentation Patterns:

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]<sup>+</sup> of **Paraherquamide A** are expected to yield characteristic fragment ions resulting from the cleavage of the spiro-linkage, loss of small neutral molecules (e.g., H<sub>2</sub>O, CO), and fragmentation of the side chains. The complex polycyclic core will likely lead to a series of diagnostic ring cleavages.

## Experimental Protocols

### Protocol 1: NMR Spectroscopic Analysis of Paraherquamide A

This protocol outlines the steps for acquiring one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of **Paraherquamide A**.

#### 1. Sample Preparation:

- Accurately weigh 5-10 mg of purified **Paraherquamide A**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). For quantitative NMR (qNMR), an internal standard of known concentration should be added.[4][5][6]
- Transfer the solution to a 5 mm NMR tube.

#### 2. Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

#### 3. $^1\text{H}$ NMR Acquisition:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-5 seconds. For qNMR, d1 should be at least 5 times the longest T1 relaxation time of the signals of interest.[6]

- Acquisition Time: 2-4 seconds.

#### 4. $^{13}\text{C}$ NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay (d1): 2 seconds.

#### 5. 2D NMR Acquisition:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular framework.

#### 6. Data Processing and Analysis:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the  $^1\text{H}$  NMR spectrum to deduce proton connectivity.
- Correlate signals in the 2D spectra to establish the complete chemical structure.

## Protocol 2: Mass Spectrometric Analysis of Paraherquamide A

This protocol describes the use of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) for the analysis of **Paraherquamide A**.

### 1. Sample Preparation:

- Prepare a stock solution of **Paraherquamide A** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.<sup>[7]</sup>
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.<sup>[7]</sup>

### 2. Instrumentation and Conditions:

- Mass Spectrometer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3-5 kV.
- Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
- Drying Gas Temperature: 200-350 °C.
- Nebulizer Pressure: 1-3 bar.

### 3. Data Acquisition:

- Full Scan MS (MS1): Acquire data over a mass range of  $m/z$  100-1000 to determine the accurate mass of the protonated molecule  $[M+H]^+$  and other adducts.
- Tandem MS (MS/MS):

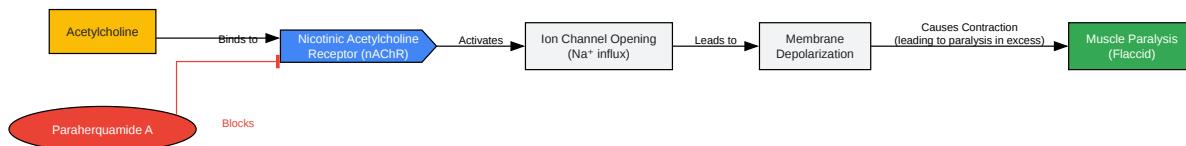
- Select the  $[M+H]^+$  ion ( $m/z$  494.2655) as the precursor ion.
- Apply collision-induced dissociation (CID) using an inert gas (e.g., argon, nitrogen).
- Vary the collision energy to obtain a comprehensive fragmentation pattern.
- Acquire the product ion spectrum over a suitable mass range.

#### 4. Data Analysis:

- Determine the elemental composition of the parent ion from the accurate mass measurement in the full scan spectrum.
- Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
- Propose fragmentation pathways that are consistent with the structure of **Paraherquamide A**.

## Visualizations

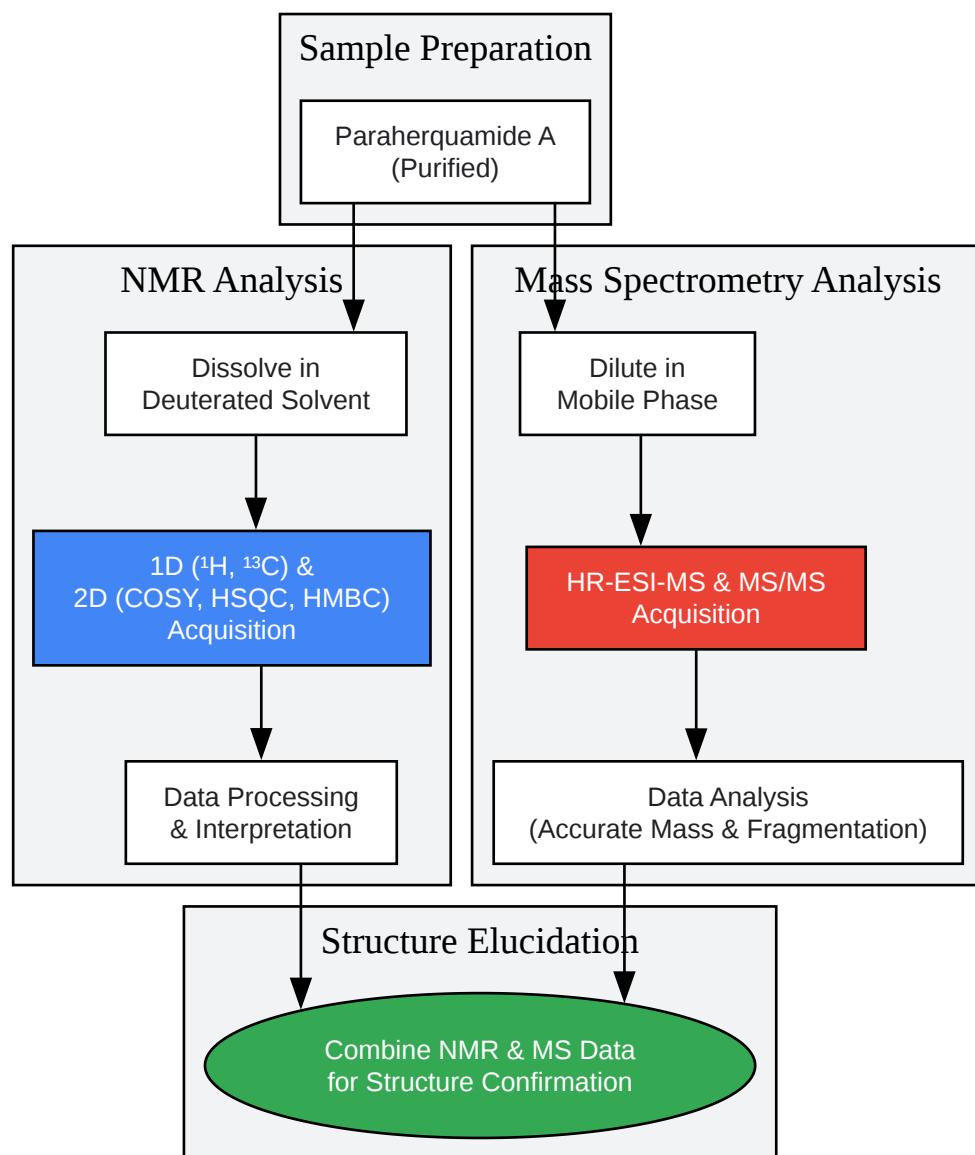
### Signaling Pathway of Paraherquamide A



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Caption: Cholinergic Antagonism by **Paraherquamide A**.

## Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for NMR and MS Analysis.

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